N-Allylpyridin-4-amine
CAS No.: 106782-17-6
Cat. No.: VC0033682
Molecular Formula: C8H10N2
Molecular Weight: 134.182
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106782-17-6 |
|---|---|
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.182 |
| IUPAC Name | N-prop-2-enylpyridin-4-amine |
| Standard InChI | InChI=1S/C8H10N2/c1-2-5-10-8-3-6-9-7-4-8/h2-4,6-7H,1,5H2,(H,9,10) |
| Standard InChI Key | CCLRSSSZOXOMEF-UHFFFAOYSA-N |
| SMILES | C=CCNC1=CC=NC=C1 |
Introduction
Chemical Structure and Identification
Basic Identification and Nomenclature
N-Allylpyridin-4-amine is a chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.182 g/mol. The compound is also known by several synonyms, including N-prop-2-enylpyridin-4-amine and Pyridine, 4-(allylamino)- (6CI) . The IUPAC name is N-prop-2-enylpyridin-4-amine, which clearly indicates its structural components: a pyridine ring with an allylamine substituent at the 4-position. This nomenclature provides essential information about the compound's structural arrangement and functional groups.
Structural Identifiers and Representations
The compound's structure can be represented through various chemical notation systems that facilitate its identification in chemical databases and literature. These identifiers enable researchers to accurately reference and locate information about the compound across different platforms and resources.
Table 1: Structural Identifiers for N-Allylpyridin-4-amine
| Identifier Type | Value |
|---|---|
| CAS No. | 106782-17-6 |
| Standard InChI | InChI=1S/C8H10N2/c1-2-5-10-8-3-6-9-7-4-8/h2-4,6-7H,1,5H2,(H,9,10) |
| Standard InChIKey | CCLRSSSZOXOMEF-UHFFFAOYSA-N |
| SMILES | C=CCNC1=CC=NC=C1 |
| PubChem Compound ID | 28307298 |
This structural information provides a detailed representation of the compound's molecular arrangement . The SMILES notation (C=CCNC1=CC=NC=C1) offers a concise linear representation of the molecule, while the InChI provides a more comprehensive structural description. These identifiers serve as unique "fingerprints" that distinguish N-Allylpyridin-4-amine from other chemical compounds.
Physical and Chemical Properties
Computed Physicochemical Properties
The physicochemical properties of N-Allylpyridin-4-amine play a crucial role in determining its behavior in various chemical environments and its potential applications in research. These properties influence how the compound interacts with other chemicals, solvents, and biological systems.
Table 2: Physicochemical Properties of N-Allylpyridin-4-amine
The compound has moderate lipophilicity as indicated by its XLogP3-AA value of 1.5, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is important for predicting the compound's solubility in various solvents and its potential for membrane permeability. The hydrogen bond donor and acceptor counts (1 and 2, respectively) provide insight into the compound's ability to form hydrogen bonds, which is crucial for understanding its interactions with other molecules and biological systems.
Structural Features and Functional Groups
N-Allylpyridin-4-amine contains two key functional groups: a pyridine ring and an allylamine substituent. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, while the allylamine group consists of an allyl (prop-2-en-1-yl) group attached to an amine functionality . This combination of structural features gives the compound its unique chemical reactivity and properties.
The compound's structure lacks stereogenic centers, as indicated by the zero count for both defined and undefined atom stereocenters in the PubChem data . This simplifies its chemical behavior since there are no stereoisomers to consider. The presence of both a basic nitrogen in the pyridine ring and a secondary amine group creates multiple sites for potential reactions, including nucleophilic substitutions, coordination with metals, and acid-base interactions.
Synthesis and Preparation
Purification and Characterization
After synthesis, N-Allylpyridin-4-amine would typically undergo purification processes such as recrystallization, column chromatography, or distillation depending on the specific impurities present and the required purity level. Characterization of the purified compound would involve standard analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis.
Applications and Research Significance
Comparison with Related Compounds
N-Allylpyridin-4-amine shares structural similarities with other pyridine derivatives and allylamines, but its specific combination of features distinguishes it from these related compounds. Unlike 2-allylpyridine mentioned in search result , which has the allyl group directly attached to the pyridine ring at position 2, N-Allylpyridin-4-amine has an amine linker between the pyridine and allyl groups, and the substitution is at position 4 .
This structural difference significantly alters the compound's reactivity and potential applications. While 2-allylpyridine is known to form metal complexes as described in the literature, N-Allylpyridin-4-amine would likely exhibit different coordination behavior due to the presence of the secondary amine group, which provides an additional coordination site for metals .
Analytical Considerations
Spectroscopic Properties
Spectroscopic techniques play a crucial role in the identification and characterization of N-Allylpyridin-4-amine. The compound's structural features would produce distinctive patterns in various spectroscopic analyses, aiding in its identification and purity assessment.
In proton NMR (¹H-NMR) spectroscopy, characteristic signals would be expected for the allyl group, including a multiplet for the CH=CH₂ protons and a doublet for the CH₂ group attached to the nitrogen. The aromatic protons of the pyridine ring would likely appear as two sets of doublets due to the symmetry of the 4-substituted pyridine. The NH proton would typically appear as a broad singlet that might be shifted depending on the solvent and concentration.
Mass spectrometry would show a molecular ion peak at m/z 134, corresponding to the molecular weight of the compound. Fragment ions would likely include those resulting from the cleavage of the C-N bond between the allyl group and the amine, as well as fragments of the pyridine ring.
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